molecular formula C17H17BrN2O2S2 B12020110 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one CAS No. 617697-88-8

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one

Cat. No.: B12020110
CAS No.: 617697-88-8
M. Wt: 425.4 g/mol
InChI Key: RKGYEWVICRHMSD-YPKPFQOOSA-N
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Description

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features a unique combination of indolinone and thioxothiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-1-ethyl-2-oxoindoline-3-carbaldehyde with 3-isobutyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone moiety to a thiazolidinone.

    Substitution: The bromine atom in the indolinone ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted indolinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes such as kinases or proteases, thereby disrupting cellular signaling pathways and leading to the inhibition of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one
  • 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
  • 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Uniqueness

The uniqueness of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The isobutyl group provides steric hindrance that can affect the compound’s binding affinity and selectivity towards certain enzymes or receptors, distinguishing it from other similar compounds.

Properties

CAS No.

617697-88-8

Molecular Formula

C17H17BrN2O2S2

Molecular Weight

425.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H17BrN2O2S2/c1-4-19-12-6-5-10(18)7-11(12)13(15(19)21)14-16(22)20(8-9(2)3)17(23)24-14/h5-7,9H,4,8H2,1-3H3/b14-13-

InChI Key

RKGYEWVICRHMSD-YPKPFQOOSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC(C)C)/C1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC(C)C)C1=O

Origin of Product

United States

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